2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
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Overview
Description
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2-BROMO-5-CHLORO-4-METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and a triazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2-BROMO-5-CHLORO-4-METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Formation of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE: This can be achieved through the iodination of 2-hydroxybenzaldehyde using iodine and an oxidizing agent.
Synthesis of the Triazine Derivative: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines, such as 2-bromo-5-chloro-4-methylaniline and morpholine.
Hydrazone Formation: The final step involves the condensation of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE with the triazine derivative in the presence of a hydrazine reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and aldehyde groups.
Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Alcohols are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2-BROMO-5-CHLORO-4-METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple halogen atoms and the triazine ring allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-3,5-diiodobenzaldehyde
- 4-Hydroxy-3,5-diiodobenzaldehyde
Uniqueness
Compared to similar compounds, 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2-BROMO-5-CHLORO-4-METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to the presence of the triazine ring and the specific arrangement of halogen atoms
Properties
Molecular Formula |
C21H19BrClI2N7O2 |
---|---|
Molecular Weight |
770.6 g/mol |
IUPAC Name |
2-[(E)-[[4-(2-bromo-5-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol |
InChI |
InChI=1S/C21H19BrClI2N7O2/c1-11-6-14(22)17(9-15(11)23)27-19-28-20(30-21(29-19)32-2-4-34-5-3-32)31-26-10-12-7-13(24)8-16(25)18(12)33/h6-10,33H,2-5H2,1H3,(H2,27,28,29,30,31)/b26-10+ |
InChI Key |
ABMGHUREUSIAGS-NSKAYECMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)I)I)O)Br |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)I)I)O)Br |
Origin of Product |
United States |
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